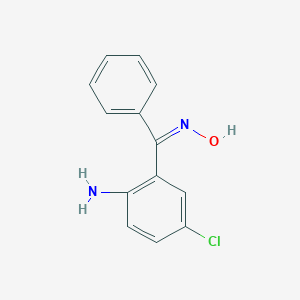
Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime: is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and a phenylmethylidene group attached to a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime typically involves the condensation of 2-amino-5-chlorobenzophenone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
[ \text{2-amino-5-chlorobenzophenone} + \text{hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Catalysts such as acids or bases are used to accelerate the reaction, and the reaction temperature is carefully controlled. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new polymers and materials.
Wirkmechanismus
The mechanism of action of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 2-amino-5-chlorobenzophenone
- Phenylhydroxylamine
- N-phenylhydroxylamine
Comparison:
- 2-amino-5-chlorobenzophenone lacks the hydroxylamine moiety, making it less reactive in certain biochemical assays.
- Phenylhydroxylamine does not have the chlorophenyl group, which can affect its binding affinity to specific targets.
- N-phenylhydroxylamine is structurally similar but lacks the chlorophenyl group, which can influence its chemical reactivity and biological activity.
Uniqueness: The presence of both the chlorophenyl and hydroxylamine groups in Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
15185-66-7 |
|---|---|
Molekularformel |
C13H11ClN2O |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13- |
InChI-Schlüssel |
GCAVNCINXJNLED-SSZFMOIBSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Key on ui other cas no. |
18097-52-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















